molecular formula C20H14Cl2N2O3 B2520024 2-amino-4-(5-(2,4-dichlorophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 332883-80-4

2-amino-4-(5-(2,4-dichlorophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2520024
CAS No.: 332883-80-4
M. Wt: 401.24
InChI Key: UQDVXOAVKIPHBK-UHFFFAOYSA-N
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Description

2-amino-4-(5-(2,4-dichlorophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [Source] . This enzyme is a critical regulatory serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is implicated in the pathogenesis of several diseases. As a research tool, this compound is primarily employed in neuroscientific investigations to probe the role of GSK-3β in tau hyperphosphorylation, a key event in the formation of neurofibrillary tangles in Alzheimer's disease [Source] . By inhibiting GSK-3β, researchers can study its effects on neuronal survival, synaptic plasticity, and axonal transport. Furthermore, its application extends to models of mood disorders, as GSK-3β is a downstream target of various neurotransmitter systems and has been linked to behaviors associated with depression and bipolar disorder [Source] . Beyond neuroscience, this inhibitor is valuable in diabetes research for examining insulin signaling and glucose metabolism, as well as in oncology for studying the Wnt/β-catenin signaling pathway, where GSK-3β acts as a key negative regulator [Source] . Its high selectivity makes it an indispensable pharmacological agent for dissecting complex kinase-mediated signaling networks and for validating GSK-3β as a therapeutic target in preclinical models.

Properties

IUPAC Name

2-amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O3/c21-10-4-5-11(13(22)8-10)15-6-7-17(26-15)18-12(9-23)20(24)27-16-3-1-2-14(25)19(16)18/h4-8,18H,1-3,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDVXOAVKIPHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction Strategies for Core Scaffold Assembly

Three-Component Condensation via Knoevenagel-Michael-Cyclization Cascade

The most efficient route to the target compound involves a one-pot MCR combining 5-(2,4-dichlorophenyl)furan-2-carbaldehyde (1.2 mmol), malononitrile (1.5 mmol), and dimedone (1.0 mmol) under catalytic conditions. NS-doped graphene oxide quantum dots (GOQDs, 30 mg) in ethanol at 80°C facilitate a cascade sequence:

  • Knoevenagel condensation : Aldehyde 1 and malononitrile form the α,β-unsaturated nitrile intermediate (λmax = 320 nm, FT-IR νC≡N = 2201 cm⁻¹).
  • Michael addition : Dimedone undergoes enolization (pKa = 5.2 in ethanol) and attacks the nitrile's β-position, confirmed by $$^{1}\text{H}$$ NMR disappearance of dimedone’s enolic proton (δ 5.35 ppm).
  • Cyclodehydration : Intramolecular nucleophilic attack by the phenolic oxygen generates the tetrahydrochromene core, with $$^{13}\text{C}$$ NMR data showing characteristic C-5 ketone at δ 207.8 ppm.

This method achieves 92% yield in 90 minutes, outperforming traditional acid catalysts (e.g., β-cyclodextrin: 78% yield in 4 h).

Table 1. Catalyst Performance in MCR Synthesis
Catalyst Loading (mg) Solvent Time (h) Yield (%)
NS-doped GOQDs 30 Ethanol 1.5 92
Fe₃O₄@SiO₂-SO₃H 20 H₂O 2.0 85
β-Cyclodextrin 10 H₂O 4.0 78
DABCO 15 THF 6.0 65

Furan-2-Carbaldehyde Synthesis for MCR Feedstock

The dichlorophenyl-furan moiety is synthesized via Suzuki-Miyaura coupling:

  • Borylation : 2-Bromofuran (1.0 eq) reacts with bis(pinacolato)diboron (1.2 eq) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 90°C (8 h, 89% yield).
  • Cross-Coupling : 2,4-Dichlorophenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq) in EtOH/H₂O (4:1) at 80°C (12 h, 76% yield).
  • Oxidation : MnO₂ (3 eq) in DCM oxidizes the furan-methyl group to aldehyde (rt, 6 h, 68% yield), confirmed by $$^{1}\text{H}$$ NMR (δ 9.87 ppm, CHO).

Advanced Catalytic Systems for Regiocontrol

Supramolecular Catalysis with β-Cyclodextrin

β-Cyclodextrin (β-CD) forms host-guest complexes with the dichlorophenyl group (Kd = 1.8 × 10⁻⁴ M⁻¹ via UV-Vis), orienting the aldehyde for selective Knoevenagel initiation. This method reduces byproduct formation from 22% (uncatalyzed) to 9% but requires higher temperatures (70°C vs. 80°C for GOQDs).

Magnetic Nanocatalysts for Recyclability

Fe₃O₄@SiO₂-SO₃H nanoparticles (20 nm, BET surface area = 320 m²/g) enable facile magnetic separation, retaining 83% activity after 5 cycles. FT-IR after reuse shows intact sulfonic acid groups (νS-O = 1180 cm⁻¹).

Solvent and Temperature Optimization

Solvent Polarity Effects

Ethanol (ET(30) = 51.9 kcal/mol) outperforms water (ET(30) = 63.1) by stabilizing the zwitterionic Michael adduct (ΔG‡ = 18.2 vs. 22.7 kcal/mol in water, DFT-B3LYP/6-311+G(d,p)).

Kinetic Analysis of Reaction Steps

Arrhenius plots reveal activation energies:

  • Knoevenagel: Ea = 45 kJ/mol
  • Michael addition: Ea = 32 kJ/mol
  • Cyclization: Ea = 28 kJ/mol

Lower cyclization Ea explains the cascade’s autocatalytic nature above 70°C.

Computational Validation of Reaction Mechanisms

DFT Studies on Transition States

B3LYP/6-311+G(d,p) calculations identify the rate-limiting step as Knoevenagel condensation (TS energy = 1.8 eV). Natural Bond Orbital (NBO) analysis shows charge transfer (+0.32e on aldehyde carbonyl) facilitating nucleophilic attack by malononitrile.

Comparative Analysis of Synthetic Routes

Yield vs. Sustainability Metrics

Method PMI* E-Factor** Carbon Efficiency (%)
GOQD-Catalyzed MCR 2.1 0.9 88
β-CD MCR 1.8 0.7 91
Stepwise Synthesis 5.6 4.2 45

Process Mass Intensity; *Environmental Factor

Scalability Considerations

GOQD-catalyzed reactions achieve kilogram-scale production (2.3 kg/batch) with consistent purity (HPLC >99%), while Fe₃O₄@SiO₂-SO₃H systems require larger solvent volumes (8 L/kg vs. 3 L/kg for GOQDs).

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(5-(2,4-dichlorophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohols or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-amino-4-(5-(2,4-dichlorophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.

    Medicine: Its unique structure and reactivity may lead to the development of new pharmaceuticals with therapeutic potential.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-amino-4-(5-(2,4-dichlorophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with cellular membranes and proteins may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent is critical for modulating biological activity. Key analogues include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound 5-(2,4-Dichlorophenyl)furan-2-yl C20H13Cl2N2O3 ~400.0 Enhanced lipophilicity; potential apoptosis induction via electron-withdrawing Cl groups
2-Amino-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-... () 5-(2,4,6-Trichlorophenyl)furan-2-yl C20H13Cl3N2O3 435.69 Higher Cl content may increase toxicity or alter target binding
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-7-phenyl-... () 3,4-Dimethoxyphenyl + phenyl C24H22N2O4·H2O 420.45 Electron-donating OMe groups; apoptosis induction in cancer cells
2-Amino-4-(4-methylphenyl)-5-oxo-... () 4-Methylphenyl C17H16N2O2 280.32 Lower molecular weight; reduced lipophilicity
UCPH-101 (2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-...) () 4-Methoxyphenyl + naphthalen-1-yl C24H20N2O3 384.44 Selective EAAT1 inhibitor; bulky substituents improve target specificity
2-Amino-4-(furan-2-yl)-5-oxo-... () Furan-2-yl (unsubstituted) C14H12N2O3 256.26 Minimal steric hindrance; potential baseline activity for SAR studies

Key Observations:

  • Electron Effects : Chlorine atoms (electron-withdrawing) in the target compound may enhance stability and membrane permeability compared to methoxy (electron-donating) groups .
  • Lipophilicity : The dichlorophenyl-furan group increases logP compared to smaller substituents (e.g., 4-methylphenyl), favoring blood-brain barrier penetration .

Physicochemical Properties

Property Target Compound 2,4,6-Trichlorophenyl Analogue () 3,4-Dimethoxyphenyl Analogue ()
Molecular Weight ~400.0 435.69 420.45
logP (Estimated) ~3.5 ~4.2 ~2.8
Solubility (aq., mg/mL) Low Very low Moderate

The higher logP of chlorinated derivatives suggests improved lipid solubility but may compromise aqueous solubility, necessitating formulation optimizations .

Biological Activity

The compound 2-amino-4-(5-(2,4-dichlorophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile represents a novel addition to the class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The synthesis of the target compound involves a multi-step process that typically includes the formation of the furan derivative followed by cyclization to form the chromene structure. The presence of the 2,4-dichlorophenyl moiety is significant as it enhances biological activity through electronic effects and steric interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, furan-derived chalcones have been shown to bind effectively to glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in microbial metabolism. Molecular docking studies suggest that the binding affinity of these compounds is comparable to known antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget EnzymeBinding Affinity (kcal/mol)Reference
2-amino-4-(5-(2,4-dichlorophenyl)furan-2-yl)-...GlcN-6-P-7.5
Chalcone AGlcN-6-P-7.0
Chalcone BGlcN-6-P-6.8

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays measuring free radical scavenging activity. Compounds with similar structures have shown promising results against reactive oxygen species (ROS), indicating potential applications in oxidative stress-related conditions .

Enzyme Inhibition Studies

In vitro studies have demonstrated that chromene derivatives can inhibit key enzymes involved in neurodegenerative diseases:

  • Cholinesterases : Compounds have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease pathology.
    • IC50 values for selected derivatives ranged from 10 μM to 34 μM, indicating moderate inhibition compared to standard drugs like donepezil .

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (μM)Reference
2-amino-4-(5-(2,4-dichlorophenyl)furan-2-yl)-...AChE15.2
Compound XAChE0.02 (donepezil)
Compound YBChE9.2

Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines have shown that certain derivatives possess significant antiproliferative effects. For example, compounds related to the chromene scaffold were tested on MCF-7 breast cancer cells and exhibited IC50 values indicating substantial growth inhibition .

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
2-amino-4-(5-(2,4-dichlorophenyl)furan-2-yl)-...MCF-712.0
Compound AHeLa8.5
Compound BHT295.0

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the furan and phenyl rings significantly influence biological activity. The presence of electron-withdrawing groups (like chlorine) enhances binding affinity and biological efficacy by stabilizing interactions with target enzymes.

Q & A

Q. What are the common synthetic routes for this chromene derivative?

The synthesis typically involves a multi-step approach starting with the condensation of substituted aldehydes (e.g., 2,4-dichlorobenzaldehyde) with active methylene compounds (e.g., ethyl acetoacetate) under basic or acidic catalysis. Cyclization via intramolecular Michael addition forms the chromene core, followed by functionalization of the amino and nitrile groups. Reaction conditions (e.g., solvent, temperature) and catalysts (e.g., piperidine) significantly influence yield and purity .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key parameters include unit cell dimensions (e.g., triclinic or monoclinic systems), R factors (e.g., 0.045–0.187), and hydrogen-bonding networks. For example, the fused cyclohexenone and pyran rings adopt sofa conformations, with intermolecular N–H⋯N and N–H⋯O interactions stabilizing the lattice .

Q. What spectroscopic techniques are used for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., aromatic protons, nitrile groups).
  • FT-IR : Peaks at ~2200 cm1^{-1} verify the C≡N stretch.
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C20_{20}H15_{15}Cl2_2N2_2O3_3) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst screening : Use organocatalysts (e.g., L-proline) to enhance enantioselectivity in asymmetric syntheses.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

  • Electron-withdrawing groups (e.g., Cl, Br) enhance antimicrobial activity by increasing electrophilicity.
  • Steric effects : Bulky substituents (e.g., 3,4-diCl) may reduce binding affinity to target enzymes. Comparative SAR studies using analogues (e.g., 4-bromo or 4-methyl derivatives) reveal trends in IC50_{50} values .

Q. How can conflicting crystallographic data (e.g., R-factor discrepancies) be resolved?

  • Data quality : Ensure high-resolution datasets (I/σ > 2) and low Rint_{int} (<0.05).
  • Refinement protocols : Use SHELXL for anisotropic displacement parameters and hydrogen-bond restraints.
  • Validation tools : Check for overfitting using the Rfree_{free} factor and PLATON’s ADDSYM .

Q. What computational methods are suitable for studying its reactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic sites.
  • Molecular docking : Simulate binding modes with biological targets (e.g., COX-2 or α-glucosidase) using AutoDock Vina.
  • MD simulations : Analyze stability in aqueous solutions with AMBER force fields .

Q. How do intermolecular interactions influence solid-state stability?

  • Hydrogen bonds : Corrugated layers parallel to the bc plane form via N–H⋯O and C–H⋯π interactions.
  • Van der Waals forces : Packing coefficients >0.7 indicate dense molecular packing.
  • Thermogravimetric analysis (TGA) : Decomposition temperatures (>250°C) correlate with lattice energy .

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